molecular formula C15H24N4O4 B2595869 (2,5-Dioxopyrrolidin-1-yl) 11-azidoundecanoate CAS No. 850080-13-6

(2,5-Dioxopyrrolidin-1-yl) 11-azidoundecanoate

Cat. No.: B2595869
CAS No.: 850080-13-6
M. Wt: 324.381
InChI Key: IVJGODXPMKXQTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Comparison with Similar Compounds

Similar compounds to (2,5-Dioxopyrrolidin-1-yl) 11-azidoundecanoate include other azido-NHS esters such as:

  • (2,5-Dioxopyrrolidin-1-yl) 4-azidobutanoate
  • (2,5-Dioxopyrrolidin-1-yl) 6-azidohexanoate
  • (2,5-Dioxopyrrolidin-1-yl) 8-azidooctanoate

These compounds share similar reactive groups but differ in the length of the carbon chain . The uniqueness of this compound lies in its longer carbon chain, which can provide greater flexibility and spacing in bioconjugation applications .

Biological Activity

(2,5-Dioxopyrrolidin-1-yl) 11-azidoundecanoate is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, synthesis methods, and relevant case studies.

The precise biological activity of this compound remains under investigation. However, its structure suggests potential interactions with various biological targets. Compounds with similar azide functionalities are often involved in bioorthogonal chemistry, which allows for selective labeling and modification of biomolecules in living systems.

Targeted Biological Effects

Research indicates that compounds with similar structures exhibit diverse biological effects, such as:

  • Antimicrobial Activity : Many azide-containing compounds display antimicrobial properties, potentially inhibiting the growth of bacteria and fungi.
  • Cytotoxicity : Some derivatives have shown promise in cancer research by inducing apoptosis in tumor cells.
  • Enzyme Inhibition : The dioxopyrrolidine moiety may interact with specific enzymes, disrupting metabolic pathways.

Study 1: Antimicrobial Properties

A study investigated the antimicrobial efficacy of azide derivatives against various pathogens. The results indicated that this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent in treating bacterial infections.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Study 2: Cytotoxic Effects on Cancer Cells

In vitro studies demonstrated that this compound induced cytotoxicity in human breast cancer cell lines (MDA-MB-231). The compound was tested across various concentrations, revealing a dose-dependent response.

Concentration (µM)Cell Viability (%)
1085
2560
5030

Study 3: Enzyme Inhibition

Research into enzyme interactions highlighted that the compound may inhibit key enzymes involved in metabolic pathways. For instance, it was shown to inhibit the enzyme DprE1, crucial for mycobacterial cell wall synthesis.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of Dioxopyrrolidine : This can be achieved through cyclization reactions involving suitable precursors.
  • Azidation Reaction : The introduction of the azide group can be accomplished using sodium azide in a suitable solvent under controlled conditions.
  • Esterification : The final step involves esterification with undecanoic acid to form the desired compound.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 11-azidoundecanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O4/c16-18-17-12-8-6-4-2-1-3-5-7-9-15(22)23-19-13(20)10-11-14(19)21/h1-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVJGODXPMKXQTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCCCCCCCCCN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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